1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one
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Description
“1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one” is a compound that has been studied for its potential therapeutic uses . It belongs to the chalcones family, which are known for their wide spectrum of medical and industrial applications . Chalcones are also effective in vivo as anti-tumor promoting, cell proliferating inhibitors, and chemo-preventing agents .
Synthesis Analysis
The synthesis of this compound involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods . The structure of the compound is confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .Molecular Structure Analysis
The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure . The longest wavelength band is due to H→L (79%) electronic transition which belongs to π-π* excitation .Chemical Reactions Analysis
The chemical reactions of this compound involve various processes such as π-π* excitation . The 1H- and 13C-NMR chemical shifts were calculated using gauge independent atomic orbitals (GIAO) method, which showed good correlations with the experimental data .Physical and Chemical Properties Analysis
The compound forms yellow crystals with a yield of 55% . The IR (KBr) values are 3420 (br, OH), 3049 (NH), 2925 (CH 2, tetrahydronaphthalene) cm −1 . The 1H NMR (270 MHz, CDCl 3) values are δ = 1.72 (4 H, 2 CH 2, tetrahydronaphthalene, m), 2.74 (4 H, 2 CH 2, tetrahydronaphthalene, m), 4.00 (1 H, CH, pyrazole, d), 4.80 (1 H, CH, pyrazole, d), 7.16–8.20 (10 H, m, Ph) ppm .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-hydroxy-3-naphthalen-1-ylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)17-10-16(19,11-17)14-9-5-7-12-6-3-4-8-13(12)14/h2-9,19H,1,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXGERDQMUFTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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